
PF-956980 hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
PF-956980 hydrate is a compound known for its significant role as an inhibitor of protein kinases, particularly Janus Kinase 3 (JAK3). This compound is utilized in various therapeutic applications, including immunosuppressive therapy for organ transplants and treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of PF-956980 hydrate involves multiple steps. One of the key steps includes the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methylamine to form the intermediate compound. This intermediate is then reacted with 4-methylpiperidine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as crystallization and chromatography to purify the final product .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the pyrimidine ring, resulting in the formation of reduced analogs.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro group on the pyrimidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions
Major Products Formed
科学的研究の応用
Chemical Properties and Mechanism of Action
PF-956980 hydrate, with the chemical formula C18H26N6O⋅xH2O, is a pyrrolopyrimidine derivative that selectively inhibits JAK3, a key player in the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to various cytokines and growth factors. By inhibiting JAK3, PF-956980 disrupts the phosphorylation of downstream signaling molecules, thereby affecting cell proliferation and survival .
Oncology
PF-956980 has shown promise in reversing drug resistance in chronic lymphocytic leukemia (CLL) cells. Research indicates that it can counteract the protective effects of interleukin-4 on CLL cells when used in conjunction with conventional cytotoxic agents. This dual approach enhances the efficacy of treatment regimens by overcoming anti-apoptotic signals from the tumor microenvironment .
Immunology
In immunological studies, PF-956980 is utilized to investigate its effects on immune cell signaling. It has been shown to inhibit the release of chemokines such as CXCL9, CXCL10, and CXCL11 from airway epithelial cells stimulated by interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα). This inhibition suggests potential applications in treating autoimmune diseases where JAK3 plays a significant role .
Inflammatory Diseases
The compound's selective inhibition of JAK3 positions it as a candidate for developing therapies targeting inflammatory and autoimmune disorders. Its specificity allows for a reduced side effect profile compared to non-selective JAK inhibitors, making it an attractive option for clinical applications in conditions like rheumatoid arthritis .
Case Study 1: Chronic Lymphocytic Leukemia
In a study published in Blood, PF-956980 was tested on CLL cells to evaluate its ability to reverse resistance to chlorambucil, a common chemotherapy drug. The results indicated that PF-956980 effectively restored sensitivity to chlorambucil by inhibiting the protective signaling pathways activated by interleukin-4 .
Case Study 2: Airway Inflammation
A study focused on the effects of PF-956980 on airway epithelial cells demonstrated its capacity to suppress chemokine release induced by inflammatory stimuli. This finding highlights its potential utility in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) where such chemokines play a significant role in pathogenesis .
作用機序
The compound exerts its effects by inhibiting the activity of JAK3, a tyrosine kinase involved in the signaling pathways of various cytokines. By blocking JAK3, the compound prevents the phosphorylation and activation of STAT proteins, leading to the suppression of inflammatory cytokine production. This results in immunosuppressive and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Tofacitinib: Another JAK inhibitor with a similar structure and mechanism of action.
Ruxolitinib: A JAK1/2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Baricitinib: A JAK1/2 inhibitor used for treating rheumatoid arthritis
Uniqueness
What sets PF-956980 hydrate apart is its high selectivity for JAK3, making it particularly effective in conditions where JAK3 plays a critical role. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of PF-956980 hydrate in modulating JAK/STAT signaling pathways?
this compound is reported to inhibit Janus kinases (JAKs) and downregulate mRNA levels of specific JAK isoforms. Biochemical assays demonstrate nanomolar potency against JAK3, with cellular assays showing selective suppression of STAT-1/-5 activation in rheumatoid synovial fibroblasts . However, conflicting evidence describes it as a "pan-JAK inhibitor" with preferential downregulation of JAK2 and JAK3 mRNA, leaving JAK1 and TYK2 unaffected . To validate these findings, researchers should:
- Conduct kinase selectivity profiling against a broad panel (e.g., 30+ kinases) to confirm enzymatic inhibition specificity .
- Use qPCR or RNA-seq to assess isoform-specific mRNA downregulation in primary immune cells .
- Compare biochemical IC50 values with cellular IC50 (e.g., STAT phosphorylation assays) to resolve potency discrepancies .
Q. Which experimental models are appropriate for studying this compound’s anti-inflammatory effects?
Key models include:
- Human primary immune cells (e.g., T cells, monocytes) for evaluating JAK/STAT pathway modulation and cytokine production .
- Rheumatoid synovial fibroblasts to assess suppression of MCP-1 and SAA1/2 gene expression under oncostatin M (OSM) stimulation .
- In vivo murine models (e.g., delayed-type hypersensitivity) to confirm efficacy in physiological contexts . Note: Ensure consistency in hydrate formulation across studies, as hydration state may influence solubility and bioavailability .
Q. How should researchers design dose-response experiments for this compound?
- Use a logarithmic concentration range (e.g., 1 nM–10 μM) to capture full dose-response curves in both enzymatic and cellular assays .
- Include positive controls (e.g., tofacitinib for JAK3 inhibition) and vehicle controls to normalize data .
- Account for pharmacokinetic properties: PF-956980’s rule-of-five compliance suggests oral administration viability, but validate plasma stability and tissue penetration in vivo .
Advanced Research Questions
Q. How can contradictory reports about PF-956980’s selectivity (pan-JAK vs. JAK3-specific) be resolved?
Contradictions arise from differences in assay conditions and target validation strategies. To address this:
- Replicate experiments across multiple systems : Compare results in recombinant kinase assays vs. primary cells .
- Employ orthogonal methods : Combine Western blotting (protein level), RT-qPCR (mRNA), and phospho-STAT assays (functional output) to dissect mechanisms .
- Analyze time-dependent effects : mRNA downregulation may lag behind enzymatic inhibition, leading to apparent selectivity shifts .
Q. What statistical and reproducibility criteria should guide this compound studies?
- Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for experimental design .
- Report biological replicates (n ≥ 3), technical repeats, and effect sizes with confidence intervals .
- Disclose assay limitations (e.g., off-target kinase inhibition risks in high-concentration cellular assays) .
Q. What methodologies are recommended for characterizing this compound’s hydrate form?
- Thermogravimetric analysis (TGA) to quantify water content and stability under varying humidity .
- X-ray crystallography to resolve hydrate-specific structural features impacting binding affinity .
- Solubility assays in biorelevant media to assess hydration’s role in bioavailability .
Q. How can researchers optimize kinase downregulation assays for this compound?
- Screen compound libraries for serendipitous protein-level effects using high-content imaging or proteomics .
- Use CRISPR/Cas9-engineered cell lines (e.g., JAK3-knockout) to isolate on-target mRNA downregulation .
- Validate findings with RNAi-mediated knockdown to distinguish direct vs. indirect effects .
Q. Methodological Resources
- Data Tables : Include kinase inhibition profiles (IC50 values), mRNA fold-changes, and statistical parameters (p-values, ANOVA results) .
- Protocol Repositories : Reference public databases (e.g., PubChem, ChEMBL) for assay standardization .
- Ethical Compliance : Adhere to ICH guidelines for preclinical studies, including pharmacokinetic and safety assessments .
特性
分子式 |
C18H26N6O |
---|---|
分子量 |
342.4 g/mol |
IUPAC名 |
[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N6O/c1-13-6-10-24(18(25)23-8-3-4-9-23)11-15(13)22(2)17-14-5-7-19-16(14)20-12-21-17/h5,7,12-13,15H,3-4,6,8-11H2,1-2H3,(H,19,20,21) |
InChIキー |
RONMOMUOZGIDET-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)N4CCCC4 |
ピクトグラム |
Acute Toxic |
同義語 |
PF 956980 PF-956980 PF956980 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。